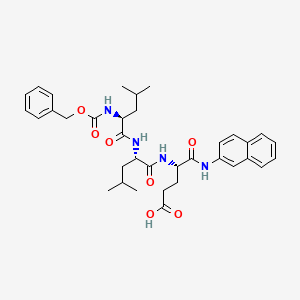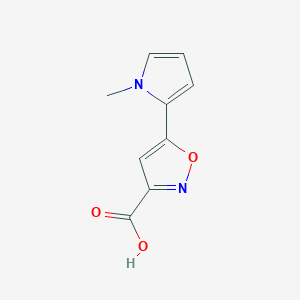
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
説明
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid, also known as MPI or MIPC, is a chemical compound that has gained attention in the fields of medicinal. It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Synthesis Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular formula of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is C9H8N2O3. The InChI code is 1S/C9H8N2O3/c1-11-4-2-3-7 (11)8-5-6 (9 (12)13)10-14-8/h2-5H,1H3, (H,12,13) .Chemical Reactions Analysis
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical And Chemical Properties Analysis
The molecular weight of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is 192.17 g/mol. It is a solid at room temperature .科学的研究の応用
Synthesis and Reactivity
- Synthesis of α-Aminopyrrole Derivatives: Methyl 5-aminopyrrole-3-carboxylates are synthesized from 4-methyleneisoxazol-3-ones via a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis demonstrates the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (Galenko et al., 2019).
Catalysis and Domino Reactions
- Domino Transformation to Pyrrole Derivatives: A domino reaction of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones, under metal relay catalysis, yields 4-acylpyrrole-2-carboxylic acid derivatives. This process highlights the utility of isoxazoles in facilitating the synthesis of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
Heterocyclic Chemistry and Novel Compounds
- Synthesis of Isoxazolo-[5,4-d]pyrimidine Derivatives: Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones are synthesized from ethyl 5-amino-3-methyl-4-isoxazole carboxylate, demonstrating the potential of isoxazoles in generating novel heterocyclic systems (Bamoharram et al., 2010).
Material Science and Nanotechnology
- Functionalized Magnetic Nanocatalysts: Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles are used as catalysts in synthesizing new heterocyclic systems. This highlights the role of isoxazoles in the development of green magnetic nanocatalytic procedures (Poormirzaei, 2020).
Pharmaceutical Research
- Antidepressant Drug Structure Analysis: The crystal and molecular structure of an antidepressant drug featuring an isoxazole carboxylic acid derivative is analyzed, showing the pharmaceutical relevance of such compounds (İde et al., 1996).
Biochemical Applications
- Synthesis of Antitumor Compounds: The synthesis of isoxazolyl- and isothiazolylcarbamides with antitumor activity from isoxazol-3-carboxylic acids demonstrates the application of these compounds in developing potential cancer therapies (Potkin et al., 2014).
Safety and Hazards
特性
IUPAC Name |
5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRLYKWPVBTLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



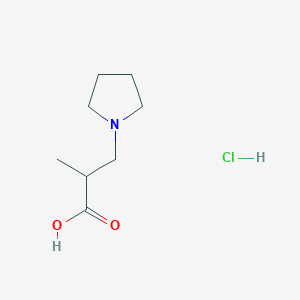
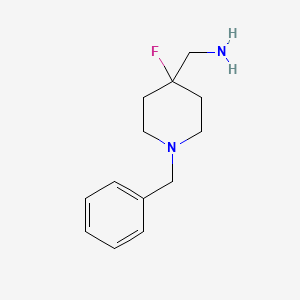
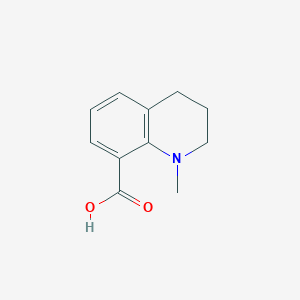
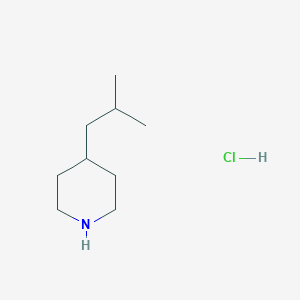
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
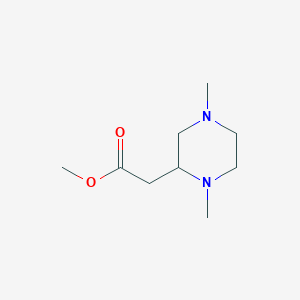

![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)
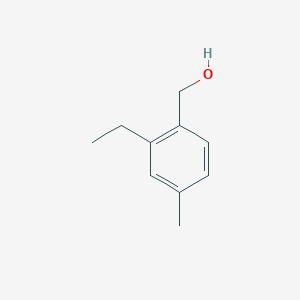

![5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1473579.png)


